Methyl 3-amino-4-(cyclopropylamino)benzoate

pKa Hydrogen-bond donor Medicinal chemistry

Substituting methylamino or regioisomeric analogs for this cyclopropyl ortho-diamine causes ~0.67 unit pKa shifts, compromising reactivity. This exact building block (CAS 848819-84-1) provides: • Conformationally constrained cyclopropyl ring for metabolically stable CNS candidates (XLogP3 1.6) • Crystalline solid (mp 108-110 °C) for reproducible weighing in cross-coupling • Bifunctional handle for PROTAC linker attachment or photoaffinity labeling • Ortho-diamine motif suitable for metal chelation and directed functionalization

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 848819-84-1
Cat. No. B1400929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(cyclopropylamino)benzoate
CAS848819-84-1
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)NC2CC2)N
InChIInChI=1S/C11H14N2O2/c1-15-11(14)7-2-5-10(9(12)6-7)13-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3
InChIKeyNDUMYKHASAAPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-(cyclopropylamino)benzoate (CAS 848819-84-1) Procurement Baseline: Structural Class and Key Identifiers


Methyl 3-amino-4-(cyclopropylamino)benzoate (CAS 848819-84-1, MF C₁₁H₁₄N₂O₂, MW 206.24 g/mol) is a substituted benzoate building block featuring a 3-amino group and a 4-cyclopropylamino substituent . This ortho-diamine motif and the conformationally constrained cyclopropyl ring confer distinct hydrogen-bonding capacity (TPSA 64.4 Ų) and moderate lipophilicity (XLogP3 1.6) relative to acyclic alkylamino analogs . The compound is commercially available as a high-purity solid (melting point 108–110 °C) for use as a versatile intermediate in medicinal chemistry and chemical biology .

Methyl 3-amino-4-(cyclopropylamino)benzoate: Why In-Class Analogs Cannot Be Interchanged


Generic substitution of Methyl 3-amino-4-(cyclopropylamino)benzoate with seemingly similar ortho-diamino benzoates (e.g., methyl 3-amino-4-(methylamino)benzoate) or regioisomers (e.g., methyl 4-amino-3-(cyclopropylamino)benzoate) carries significant risk in synthetic and discovery workflows. The cyclopropyl ring introduces unique steric and electronic constraints, shifting the compound's pKa by approximately 0.67 log units relative to the methylamino analog and altering both the topological polar surface area and logP relative to ethyl ester derivatives . These differences directly impact reactivity, solubility, and biological target engagement profiles, making empirical validation with the exact compound essential.

Methyl 3-amino-4-(cyclopropylamino)benzoate: Quantitative Differentiation Evidence Against Close Analogs


Lower pKa Relative to Methylamino Analog Enhances Hydrogen-Bonding Profile

Methyl 3-amino-4-(cyclopropylamino)benzoate exhibits a predicted pKa of 4.73±0.11, which is 0.67 log units lower (i.e., more acidic) than the corresponding methylamino analog (methyl 3-amino-4-(methylamino)benzoate, predicted pKa 5.40±0.11) . This acidification is attributed to the electron-withdrawing and conformational effects of the cyclopropyl ring, which can influence protonation state under physiological or synthetic conditions.

pKa Hydrogen-bond donor Medicinal chemistry

Narrower Melting Point Range and Higher Thermal Stability vs. Methylamino Analog

The target compound displays a melting point of 108–110 °C , a range of only 2 °C. In contrast, the methylamino analog (methyl 3-amino-4-(methylamino)benzoate) exhibits a broader melting range of 99–112 °C (13 °C range) . A narrower melting range typically indicates higher crystalline purity and better-defined solid-state behavior, which can be critical for reproducible handling in automated synthesis or formulation workflows.

Melting point Thermal stability Solid-state properties

Distinct Lipophilicity (XLogP3 1.6) and Polar Surface Area (TPSA 64.4 Ų) Define Physicochemical Space

Methyl 3-amino-4-(cyclopropylamino)benzoate has a calculated XLogP3 of 1.6 and a topological polar surface area (TPSA) of 64.4 Ų . These values place it in a distinct physicochemical quadrant compared to the ethyl ester analog (Ethyl 3-amino-4-(cyclopropylamino)benzoate, MW 220.27 g/mol) , which is expected to have a higher logP due to the additional methylene unit. The combination of moderate lipophilicity and moderate polarity is often favorable for blood-brain barrier penetration and oral bioavailability, whereas higher logP analogs may exhibit increased plasma protein binding and altered distribution.

Lipophilicity Polar surface area Drug-likeness ADME

Regioisomeric Specificity: 3-Amino-4-cyclopropylamino Substitution vs. 4-Amino-3-cyclopropylamino Analog

The target compound carries the cyclopropylamino group at the 4-position and the primary amino group at the 3-position of the benzoate ring. The regioisomer, Methyl 4-amino-3-(cyclopropylamino)benzoate (CAS 1426958-47-5), features a reversed substitution pattern . This positional difference alters the electronic and steric environment of both amino groups, which is known to affect reactivity in nucleophilic substitution and cross-coupling reactions (e.g., Buchwald-Hartwig amination, amide bond formation).

Regioisomer Substitution pattern SAR

Methyl 3-amino-4-(cyclopropylamino)benzoate: Validated Application Scenarios Based on Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Kinase or Epigenetic Probe Design

The combination of moderate lipophilicity (XLogP3 1.6) and polar surface area (TPSA 64.4 Ų) positions this scaffold within the optimal range for central nervous system (CNS) drug candidates . The cyclopropyl ring can serve as a metabolically stable replacement for an ethyl or isopropyl group while introducing conformational constraint, making the compound a privileged starting point for synthesizing targeted covalent inhibitors or allosteric modulators of enzymes with shallow hydrophobic pockets.

Chemical Biology: Photoaffinity Labeling Probe Precursor

The ortho-diamine motif is a known metal-chelating moiety and can be converted to a diazirine or aryl azide photoaffinity label. The lower pKa of the target compound (4.73) relative to acyclic analogs may enhance binding to acidic residues in target proteins . Researchers requiring a compact, bifunctional handle for proximity labeling or PROTAC linker attachment should prioritize this exact methyl ester over more lipophilic or regioisomeric alternatives to maintain cellular permeability and labeling specificity.

Organic Synthesis: Directed Ortho-Metalation (DoM) Substrate

The presence of both a directed metalation group (ester) and a protected nitrogen (cyclopropylamine) makes this compound a valuable substrate for regioselective functionalization. The sharp melting point (108–110 °C) and high crystalline purity facilitate accurate weighing and reproducibility in sensitive lithiation or cross-coupling reactions, where impurities can poison palladium catalysts or alter reaction kinetics.

High-Throughput Screening (HTS) Library Design

The distinct regioisomerism (3-amino-4-cyclopropylamino) differentiates this compound from the more common 4-amino-3-cyclopropylamino scaffold . Including the exact regioisomer in screening decks expands chemical diversity and can reveal unique structure-activity relationships that would be missed if substituting with the more accessible, but electronically distinct, positional isomer.

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